
3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride: is a chemical compound with the molecular formula C8H9ClF3N3O and a molecular weight of 255.62 g/mol . This compound is known for its unique structure, which includes a trifluoromethoxy group attached to a picolinimidamide core. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the picolinimidamide core: This involves the reaction of 3-methylpyridine with appropriate reagents to introduce the imidamide functionality.
Introduction of the trifluoromethoxy group: This step involves the reaction of the intermediate with trifluoromethoxy-containing reagents under controlled conditions.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the best reaction conditions.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed:
Reduction: Formation of reduced derivatives, often involving the removal of oxygen-containing functional groups.
Substitution: Formation of substituted derivatives, often involving the replacement of the trifluoromethoxy group with other functional groups.
科学研究应用
Chemistry: : 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: : In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its trifluoromethoxy group is particularly useful in probing the effects of fluorine substitution on biological activity.
Medicine: : The compound has potential applications in drug discovery and development. Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmaceuticals.
Industry: : In industrial settings, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance products.
作用机制
The mechanism of action of 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-Methyl-4-(methoxy)picolinimidamide hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-Methyl-4-(ethoxy)picolinimidamide hydrochloride: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.
3-Methyl-4-(propoxy)picolinimidamide hydrochloride: Similar structure but with a propoxy group instead of a trifluoromethoxy group.
Uniqueness: : The presence of the trifluoromethoxy group in 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity. These properties make it distinct from other similar compounds and valuable in various research and industrial applications.
属性
CAS 编号 |
1179360-01-0 |
|---|---|
分子式 |
C8H9ClF3N3O |
分子量 |
255.62 g/mol |
IUPAC 名称 |
3-methyl-4-(trifluoromethoxy)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H8F3N3O.ClH/c1-4-5(15-8(9,10)11)2-3-14-6(4)7(12)13;/h2-3H,1H3,(H3,12,13);1H |
InChI 键 |
HPHHYKRGNXWLTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1C(=N)N)OC(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



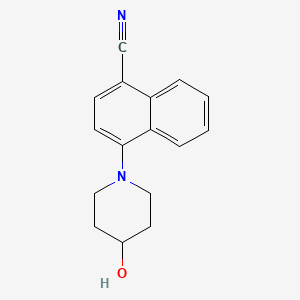

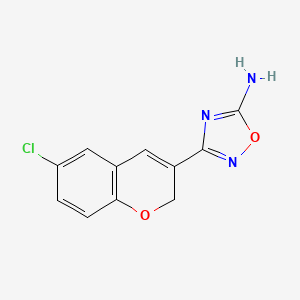
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)
![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)
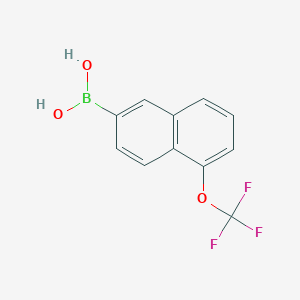
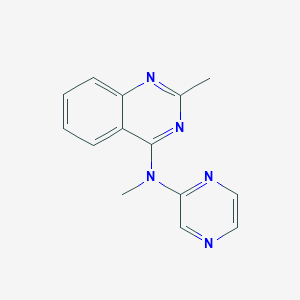

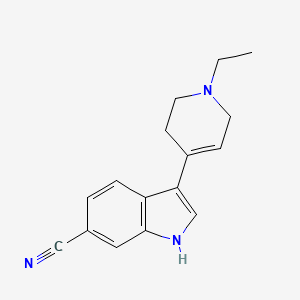



![5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860751.png)
